molecular formula C18H24N2O3 B2357465 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea CAS No. 1351595-09-9

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea

Cat. No.: B2357465
CAS No.: 1351595-09-9
M. Wt: 316.401
InChI Key: XIZIDKUXJALBRI-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both a butoxyphenyl group and a dimethylfuran group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea typically involves the reaction of 4-butoxyaniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:

  • Solvent: Typically, an organic solvent like dichloromethane or ethanol.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

  • Use of continuous flow reactors to ensure consistent product quality.
  • Optimization of reaction conditions to maximize yield and minimize by-products.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Interaction with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea is unique due to the presence of the butoxy group, which may impart different physical and chemical properties compared to its analogs

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-5-10-22-17-8-6-16(7-9-17)20-18(21)19-12-15-11-13(2)23-14(15)3/h6-9,11H,4-5,10,12H2,1-3H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZIDKUXJALBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C(OC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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